molecular formula C54H38N2O12 B12411902 4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid

4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid

Cat. No.: B12411902
M. Wt: 906.9 g/mol
InChI Key: FRHQULGQLLNPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthenes family, which are known for their vibrant fluorescence and are widely used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid typically involves multi-step organic reactions. The process often starts with the preparation of the xanthene core, followed by the introduction of the dimethylamino and carboxylic acid groups. Common reagents used in these reactions include dimethylamine, phthalic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different xanthene derivatives, while substitution reactions can introduce new functional groups, creating a variety of compounds with unique properties.

Scientific Research Applications

4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy to label and visualize biological specimens.

    Medicine: Investigated for potential use in diagnostic imaging and targeted drug delivery.

    Industry: Utilized in the production of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of 4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthene dye with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye in various scientific applications.

    Eosin Y: A xanthene dye used in histology and microscopy.

Uniqueness

4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.

Properties

Molecular Formula

C54H38N2O12

Molecular Weight

906.9 g/mol

IUPAC Name

4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid

InChI

InChI=1S/2C27H19NO6/c1-28(2)16-5-9-20-23(13-16)34-25-18-10-6-17(29)11-14(18)3-8-21(25)24(20)22-12-15(26(30)31)4-7-19(22)27(32)33;1-28(2)16-5-9-20-23(13-16)34-25-18-10-6-17(29)11-14(18)3-8-21(25)24(20)19-7-4-15(26(30)31)12-22(19)27(32)33/h2*3-13H,1-2H3,(H,30,31)(H,32,33)

InChI Key

FRHQULGQLLNPAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=C(C=C(C=C5)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=C(C=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.